molecular formula C12H14N4 B2729104 N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine CAS No. 339013-26-2

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine

Cat. No.: B2729104
CAS No.: 339013-26-2
M. Wt: 214.272
InChI Key: SPYADVNGMOHOJP-UHFFFAOYSA-N
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Description

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C12H14N4. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of substituted hydrazines with nitriles or amidines. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine stands out due to its unique triazine structure, which imparts specific chemical properties and reactivity.

Properties

IUPAC Name

N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-9-12(16(2)3)13-11(15-14-9)10-7-5-4-6-8-10/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYADVNGMOHOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=N1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324834
Record name N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339013-26-2
Record name N,N,6-trimethyl-3-phenyl-1,2,4-triazin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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